molecular formula C7H5N3O2S2 B1295521 4-(4-Nitrothiophen-2-yl)thiazol-2-amine CAS No. 58139-51-8

4-(4-Nitrothiophen-2-yl)thiazol-2-amine

Cat. No. B1295521
CAS RN: 58139-51-8
M. Wt: 227.3 g/mol
InChI Key: NHDCKELICOIXSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitro-substituted thiophene-based compounds is well-documented. For instance, nitro-substituted 2- and 3-aminothiophenes have been prepared through amination of activated chlorothiophene or functionalization using the Gewald reaction . Similarly, the synthesis of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole and its reactivity to form various heterocyclic compounds through ring opening and nucleophilic substitution has been reported . These methods could potentially be adapted for the synthesis of "4-(4-Nitrothiophen-2-yl)thiazol-2-amine."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was solved, revealing its crystallization in the triclinic system . Similarly, the crystal structure and Hirshfeld surface analysis of alkyl substituted N,4-diphenyl thiazole-2-amines have been performed, providing insights into intermolecular interactions . These studies are crucial for understanding the molecular geometry and electronic structure of "4-(4-Nitrothiophen-2-yl)thiazol-2-amine."

Chemical Reactions Analysis

The reactivity of nitrothiophene derivatives with various nucleophiles has been explored. For example, 4-alkyl-2-nitrothiophenes have been shown to react with secondary aliphatic amines to yield amino-nitrothiophenes through oxidative nucleophilic substitution . Additionally, the kinetics of reactions involving nitrophenyl thiobenzoates with secondary alicyclic amines have been investigated, providing insights into the reaction mechanisms and the influence of substituents on reactivity . These studies could inform the chemical behavior of "4-(4-Nitrothiophen-2-yl)thiazol-2-amine" in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrothiophene and thiazole derivatives are influenced by their molecular structure. For instance, the desulfurization of nitro-substituted isothiazolimines has been studied, revealing the formation of intermediates and the influence of the nitro group on the reaction pathway . The synthesis and characterization of novel thiazole compounds, including their crystal structure and physical parameters, have been reported, providing data on their stability and electronic properties . These findings are relevant for predicting the properties of "4-(4-Nitrothiophen-2-yl)thiazol-2-amine."

Scientific Research Applications

Pharmaceutical Applications

Nitazoxanide, a compound structurally related to thiazolamines, showcases broad-spectrum antiprotozoal, anthelmintic, and antiviral activities against a variety of Gram-positive and Gram-negative bacteria, parasites, and certain viruses. It demonstrates potential in treating conditions such as cryptosporidiosis, hepatitis B and C, ovarian cancer, and even symptoms of coronavirus infection. The drug's activity is attributed to its interference with the pyruvate-ferredoxin oxidoreductase enzyme, crucial in anaerobic energy metabolism (Bharti et al., 2021).

Material Science

Nitisinone, a derivative of nitrothiophene, was initially developed as a herbicide but found medical applications in treating hepatorenal tyrosinemia, a rare hereditary metabolic disease. Research on nitisinone focuses more on medical applications, highlighting the diverse potential of nitrothiophene derivatives in various fields beyond their original intended use (Barchańska et al., 2019).

Advanced Synthesis and Green Chemistry

Compounds containing thiazolamine moieties, like 4-thiazolidinone, are critical in synthesizing heterocyclic compounds due to their versatile biological activities. They are explored for their potential against various diseases, indicating the broad applicability of such compounds in medicinal chemistry and drug development. The exploration of green chemistry approaches for synthesizing these compounds also reflects the growing importance of sustainable practices in pharmaceutical research (Santos et al., 2018).

properties

IUPAC Name

4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S2/c8-7-9-5(3-14-7)6-1-4(2-13-6)10(11)12/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDCKELICOIXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1[N+](=O)[O-])C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206873
Record name 2-Thiazolamine, 4-(4-nitro-2-thienyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrothiophen-2-yl)thiazol-2-amine

CAS RN

58139-51-8
Record name Thiazole, 2-amino-4-(4-nitro-2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiazolamine, 4-(4-nitro-2-thienyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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